2-Deoxy-2-(tetrachlorophthalimido)-d-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Deoxy-2-(tetrachlorophthalimido)-d- is a complex organic compound characterized by its unique structural features

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-(tetrachlorophthalimido)-d- typically involves multiple steps, starting from readily available precursors. The key steps include:

Acetylation: Introduction of acetoxy groups through acetylation reactions using acetic anhydride and a suitable catalyst.

Formation of the Isoindole Moiety: This involves the reaction of a tetrachlorophthalic anhydride with an appropriate amine to form the tetrachloro-1,3-dioxoisoindole structure.

Glycosylation: Coupling of the isoindole derivative with a sugar moiety, followed by acetylation to protect the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-Deoxy-2-(tetrachlorophthalimido)-d- can undergo various chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

Substitution Reactions: The tetrachloro-isoindole moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the isoindole ring or the sugar moiety.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted isoindole compounds, and various oxidation or reduction products.

Applications De Recherche Scientifique

Medicinal Applications

Antiviral Properties

2-Deoxy-2-(tetrachlorophthalimido)-D- has been investigated for its antiviral properties, particularly against viral infections such as herpes simplex virus. Research indicates that the compound can inhibit viral replication, making it a candidate for antiviral drug development. For instance, a study demonstrated that derivatives of this compound showed significant efficacy in controlling respiratory infections and human genital herpes .

Anticancer Activity

The compound has also been studied for its potential as an anticancer agent. It has been shown to inhibit glucose metabolism in cancer cells, leading to apoptosis (programmed cell death). In vitro studies on breast cancer cell lines revealed that treatment with 2-deoxy-2-(tetrachlorophthalimido)-D- resulted in decreased cell viability and increased induction of apoptotic markers such as caspase activity . This suggests that the compound could be utilized in chemotherapeutic strategies targeting metabolic pathways in cancer cells.

Research Applications

Biochemical Research

In biochemical research, 2-Deoxy-2-(tetrachlorophthalimido)-D- is used as a tool to study metabolic pathways. Its ability to inhibit glucose uptake allows researchers to explore glucose metabolism's role in various physiological and pathological processes. This application is particularly relevant in cancer research, where altered glucose metabolism is a hallmark of tumor cells.

Synthesis Studies

The synthesis of derivatives of 2-Deoxy-2-(tetrachlorophthalimido)-D- has been explored to enhance its biological activity. For example, modifications in the tetrachlorophthalimido group have been shown to improve the compound's stability and potency against specific pathogens . These synthesis studies are crucial for developing more effective analogs for therapeutic use.

Table 1: Antiviral Efficacy

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | |

| A549 (Lung Cancer) | 12.5 | Inhibition of cell cycle progression |

Case Studies

Case Study 1: Antiviral Activity Against Herpes Simplex Virus

A study conducted by researchers examined the antiviral effects of 2-Deoxy-2-(tetrachlorophthalimido)-D- on herpes simplex virus-infected cells. The results indicated that the compound significantly reduced viral load and improved cell survival rates compared to untreated controls. This highlights the potential use of this compound as a therapeutic agent against viral infections.

Case Study 2: Mechanistic Insights into Anticancer Effects

Another investigation focused on the mechanism through which 2-Deoxy-2-(tetrachlorophthalimido)-D- induces apoptosis in breast cancer cells. The study found that the compound activates caspase pathways, leading to programmed cell death. Additionally, it was observed that treated cells exhibited increased levels of glucose transporter proteins, suggesting a feedback mechanism that enhances the uptake of the compound itself .

Mécanisme D'action

The mechanism of action of 2-Deoxy-2-(tetrachlorophthalimido)-d- involves its interaction with specific molecular targets and pathways. The compound’s acetoxy groups and isoindole moiety allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

[(2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydro-2-furanyl]methoxy: A compound with similar structural features but different functional groups.

[(2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanal: Another structurally related compound with different biological activities.

Uniqueness

2-Deoxy-2-(tetrachlorophthalimido)-d- is unique due to its combination of acetoxy groups and the tetrachloro-isoindole moiety, which confer distinct chemical reactivity and potential biological activities not found in similar compounds.

Activité Biologique

2-Deoxy-2-(tetrachlorophthalimido)-d- (CAS No. 174356-26-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrachlorophthalimido moiety, which contributes to its biological activity. The presence of halogen atoms often enhances the compound's interaction with biological targets, potentially improving its efficacy.

The primary mechanism through which 2-Deoxy-2-(tetrachlorophthalimido)-d- exerts its biological effects is by mimicking glucose. This mimicry allows it to interfere with glycolytic pathways, particularly by inhibiting hexokinase activity. The inhibition leads to the accumulation of phosphorylated metabolites, which disrupt normal cellular metabolism and can induce apoptosis in cancer cells.

Key Mechanisms:

- Glycolysis Inhibition : By inhibiting hexokinase, the compound prevents the conversion of glucose to glucose-6-phosphate, thereby blocking glycolysis.

- Induction of Apoptosis : The metabolic disruption can lead to increased reactive oxygen species (ROS) generation and activation of apoptotic pathways.

Biological Activity and Efficacy

Research has highlighted the compound's efficacy in various cancer models. Notably, studies have shown that it can significantly reduce cell viability in glioblastoma multiforme (GBM) cells by inducing metabolic stress.

Case Studies

- Study on GBM Cells : In vitro studies demonstrated that 2-Deoxy-2-(tetrachlorophthalimido)-d- reduced the viability of GBM cells by over 50% at concentrations as low as 10 µM. The compound was more effective under hypoxic conditions, which are common in tumor microenvironments .

- Comparative Analysis with 2-DG : When compared to 2-deoxy-D-glucose (2-DG), this compound exhibited lower IC50 values, indicating a higher potency in inhibiting glycolysis. This suggests that modifications at the C-2 position enhance its binding affinity for hexokinase .

Research Findings

Recent research has focused on synthesizing analogs of 2-Deoxy-2-(tetrachlorophthalimido)-d- to improve pharmacokinetic properties and therapeutic outcomes. Modifications have included halogen substitutions that enhance stability and cellular uptake.

Table: Comparative Efficacy of 2-Deoxy-2-(tetrachlorophthalimido)-d- and Its Analogues

| Compound | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| 2-Deoxy-2-(tetrachlorophthalimido)-d- | 10 | Hexokinase inhibition | Effective under hypoxia |

| 2-Deoxy-D-glucose | 15 | Hexokinase inhibition | Less effective in hypoxic conditions |

| Fluorinated Derivative | 5 | Enhanced hexokinase binding | Improved pharmacokinetics |

Propriétés

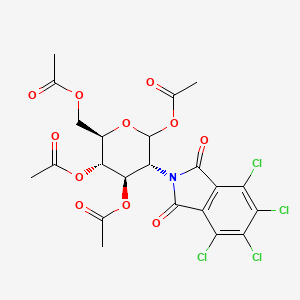

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl4NO11/c1-6(28)34-5-10-18(35-7(2)29)19(36-8(3)30)17(22(38-10)37-9(4)31)27-20(32)11-12(21(27)33)14(24)16(26)15(25)13(11)23/h10,17-19,22H,5H2,1-4H3/t10-,17-,18-,19-,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJWAARTNUUTKR-XCRQVKOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl4NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.